REACTION_CXSMILES
|
[Mg].Br[C:3]1[CH:8]=[CH:7][C:6]([O:9][CH2:10][CH3:11])=[C:5]([Cl:12])[C:4]=1[F:13].[B:14](OC)([O:17]C)[O:15]C.C(OCC)(=O)C>C1COCC1.Cl>[Cl:12][C:5]1[C:4]([F:13])=[C:3]([B:14]([OH:17])[OH:15])[CH:8]=[CH:7][C:6]=1[O:9][CH2:10][CH3:11]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=C(C=C1)OCC)Cl)F
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
24.6 g
|
Type
|
reactant
|
Smiles
|
B(OC)(OC)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
by stirring for 60 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 25° C
|
Type
|
CUSTOM
|
Details
|
Thereafter, the resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
been cooled to −50° C. in a nitrogen atmosphere at a temperature range of from −60 to −40° C. over 60 minutes
|
Duration
|
60 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed to 0° C.
|
Type
|
ADDITION
|
Details
|
mixed with the resulting solution
|
Type
|
CUSTOM
|
Details
|
separated into an organic layer
|
Type
|
EXTRACTION
|
Details
|
extraction to the organic layer
|
Type
|
WASH
|
Details
|
washed with a saturated sodium bicarbonate aqueous solution and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Thereafter, the solvent was removed by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain a residue
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from heptane
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C=CC1OCC)B(O)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |